

# An In-depth Technical Guide to 2-iodo-N-propylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-iodo-N-propylbenzamide

CAS No.: 333349-52-3

Cat. No.: B3126333

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-iodo-N-propylbenzamide**, a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. The document elucidates the compound's chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, this guide explores the compound's utility as a precursor for more complex molecular architectures via cross-coupling reactions and discusses its potential pharmacological relevance based on the activities of structurally related benzamide derivatives. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

## Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.<sup>[1][2][3]</sup> The introduction of an iodine substituent at the ortho position of the benzamide scaffold, as seen in **2-iodo-N-**

**propylbenzamide**, imparts unique chemical reactivity that is highly advantageous for synthetic diversification. The carbon-iodine bond serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups and the construction of complex molecular frameworks. This strategic placement of iodine, combined with the N-propyl amide moiety, makes **2-iodo-N-propylbenzamide** a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

This guide will provide a detailed exploration of **2-iodo-N-propylbenzamide**, from its fundamental properties to its synthesis and potential applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.

## Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound with the structure (2-iodophenyl)-N-propylcarboxamide is **2-iodo-N-propylbenzamide**.<sup>[4]</sup> Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2-iodo-N-propylbenzamide	[4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> INO	[4]
Molecular Weight	289.11 g/mol	[4]
CAS Number	333349-52-3	[4]
Canonical SMILES	CCCNC(=O)C1=CC=CC=C1I	[4]
InChIKey	LKHDFYFCROINHM-UHFFFAOYSA-N	[4]
Computed XLogP3	2.1	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	3	[4]

Note: The majority of the physicochemical properties listed are computationally derived and sourced from the PubChem database.[4]

## Synthesis of 2-iodo-N-propylbenzamide

The synthesis of **2-iodo-N-propylbenzamide** is most efficiently achieved through a two-step process, a common and robust method for the preparation of N-substituted benzamides.[5][6] This involves the initial activation of 2-iodobenzoic acid to its more reactive acyl chloride derivative, followed by the coupling of this intermediate with propylamine.

## Rationale for Synthetic Strategy

The direct amidation of a carboxylic acid with an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The conversion of the carboxylic acid to an acyl chloride is a widely adopted strategy as acyl chlorides are highly electrophilic and readily react with amines to form the desired amide bond.

Thionyl chloride ( $\text{SOCl}_2$ ) is a common and effective reagent for this transformation, as the byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous and easily removed from the reaction mixture. A base, such as pyridine or triethylamine, is typically added in the subsequent amidation step to neutralize the hydrogen chloride that is formed, driving the reaction to completion.

## Experimental Protocol

### Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is adapted from the general synthesis of benzoyl chlorides.<sup>[5][6]</sup>

- Materials:
  - 2-Iodobenzoic acid
  - Thionyl chloride ( $\text{SOCl}_2$ )
  - Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
  - Anhydrous toluene (or other suitable inert solvent)
  - Round-bottom flask
  - Reflux condenser
  - Magnetic stirrer
  - Heating mantle
  - Rotary evaporator
- Procedure:
  - In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize  $\text{HCl}$  and  $\text{SO}_2$ ), add 2-iodobenzoic acid (1.0 eq).
  - Add an excess of thionyl chloride (2.0-5.0 eq) and a catalytic amount of anhydrous DMF.

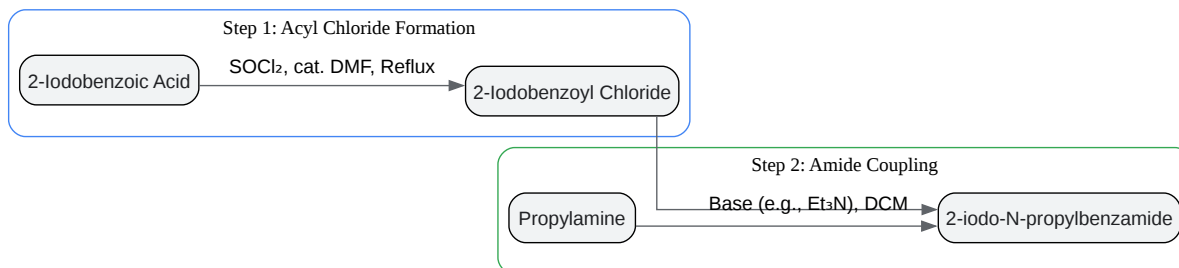
- Gently heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a co-solvent such as anhydrous toluene to aid in the removal of the last traces of thionyl chloride.
- The resulting crude 2-iodobenzoyl chloride, typically a pale yellow oil or low-melting solid, can be used in the next step without further purification.

## Step 2: Synthesis of **2-iodo-N-propylbenzamide**

This protocol is a standard amide coupling procedure.<sup>[5][6]</sup>

- Materials:
  - 2-Iodobenzoyl chloride (from Step 1)
  - Propylamine
  - Triethylamine or pyridine (as a base)
  - Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
  - Round-bottom flask
  - Magnetic stirrer
  - Dropping funnel
  - Ice bath
  - Separatory funnel
  - Anhydrous sodium sulfate or magnesium sulfate
  - Rotary evaporator

- Silica gel for column chromatography (if necessary)
- Hexanes and ethyl acetate (for chromatography)
- Procedure:
  - In a round-bottom flask, dissolve propylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
  - Cool the solution to 0 °C in an ice bath with constant stirring.
  - Dissolve the crude 2-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
  - Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution in a separatory funnel.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  - The crude product can be purified by recrystallization or flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield **2-iodo-N-propylbenzamide** as a solid.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-iodo-N-propylbenzamide**.

## Structural Characterization

The identity and purity of the synthesized **2-iodo-N-propylbenzamide** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR spectroscopy should show characteristic signals for the aromatic protons, the N-H proton (which may be a broad singlet), and the propyl group protons (a triplet for the methyl group, a sextet for the methylene group adjacent to the nitrogen, and a triplet for the methylene group adjacent to the methyl group).
  - $^{13}\text{C}$  NMR spectroscopy will show a signal for the carbonyl carbon in the range of 165-170 ppm, as well as signals for the aromatic carbons and the carbons of the propyl group.
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) or a protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) corresponding to the calculated molecular weight of 289.11 g/mol .

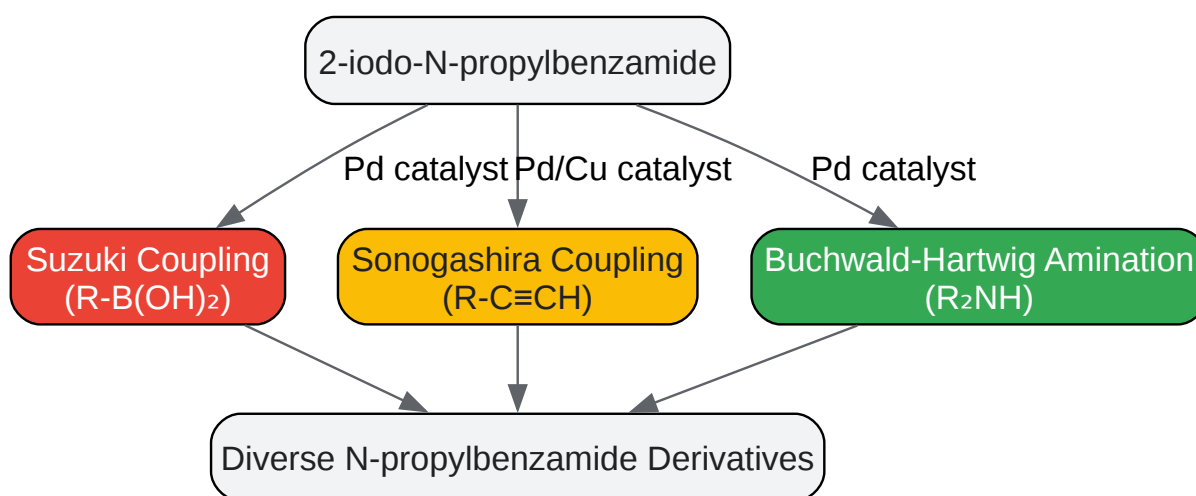
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching (around  $3300\text{ cm}^{-1}$ ), C=O stretching of the amide (around  $1640\text{ cm}^{-1}$ ), and C-I stretching.

## Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for **2-iodo-N-propylbenzamide** is not extensively reported in the public domain, its structural motifs suggest significant potential in several areas of drug discovery.

### A Versatile Intermediate for Cross-Coupling Reactions

The presence of the ortho-iodo substituent makes **2-iodo-N-propylbenzamide** an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the late-stage functionalization of the benzamide core, providing a powerful tool for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ability to introduce a wide range of substituents at the 2-position can significantly impact the pharmacological properties of the resulting molecules.



[Click to download full resolution via product page](#)

Caption: Cross-coupling reactions of **2-iodo-N-propylbenzamide**.

## Potential as a Pharmacological Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, present in a wide range of biologically active compounds.[1][2][3] Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

- **Anticancer agents:** Many benzamide-containing molecules exhibit potent anticancer activity through various mechanisms, such as inhibition of histone deacetylases (HDACs) or tubulin polymerization.
- **Antimicrobial agents:** The benzamide scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.
- **Enzyme inhibitors:** The ability of the amide group to form hydrogen bonds makes it an effective pharmacophore for targeting the active sites of various enzymes.

A notable example of the utility of iodinated benzamides is in the development of imaging agents and therapeutics targeting sigma receptors, which are overexpressed in some tumors. For instance, radioiodinated N-(N-benzylpiperidin-4-yl)-2-iodobenzamide has been investigated as a potential marker for human prostate tumors.[7] This suggests that **2-iodo-N-propylbenzamide** could serve as a starting point for the development of novel diagnostic or therapeutic agents targeting similar biological pathways.

## Conclusion

**2-iodo-N-propylbenzamide** is a valuable and versatile chemical entity for researchers in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of a reactive iodine atom, makes it an ideal starting material for the construction of diverse and complex molecules. While the specific biological profile of **2-iodo-N-propylbenzamide** remains to be fully elucidated, the well-documented pharmacological importance of the benzamide scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. This technical guide provides a solid foundation for the synthesis, characterization, and strategic utilization of **2-iodo-N-propylbenzamide** in the pursuit of novel therapeutic agents.

## References

- PubChem. **2-iodo-N-propylbenzamide**. National Center for Biotechnology Information. [\[Link\]](#).
- PubChem. 2-Iodo-N-isopropylbenzamide. National Center for Biotechnology Information. [\[Link\]](#).
- SpectraBase. 2-Iodo-N-(4-isopropyl-benzyl)-benzamide. Wiley. [\[Link\]](#).
- John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. *Nuclear Medicine and Biology*, 25(3), 189-194.
- PubChemLite. 2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO). University of Luxembourg. [\[Link\]](#).
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [\[Link\]](#).
- Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. [\[Link\]](#).
- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. *Pharmaceuticals*, 14(11), 1109.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide. *Molbank*, 2023(3), M1685.
- ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [\[Link\]](#).
- Quora. (2018). How would you convert propanoyl chloride to dipropylamine? [\[Link\]](#).
- Bairagi, K. M., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide.
- PubChem. 2-Iodobenzoyl chloride. National Center for Biotechnology Information. [\[Link\]](#).

- Royal Society of Chemistry. (2016). One pot access to 2-iodo-2-deoxy nucleosides directly from glycals and unprotected nucleobases and their biological evaluation on the Japanese Encephalitis Virus. RSC Advances, 6(81), 77893-77903.
- ResearchGate. (2014). Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,... [[Link](#)].
- Cheméo. (2026). 2-Iodobenzoyl chloride. [[Link](#)].

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. walshmedicalmedia.com](https://www.walshmedicalmedia.com) [[walshmedicalmedia.com](https://www.walshmedicalmedia.com)]
- [2. walshmedicalmedia.com](https://www.walshmedicalmedia.com) [[walshmedicalmedia.com](https://www.walshmedicalmedia.com)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [4. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2-iodo-N-propylbenzamide) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [5. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [6. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [7. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-\[125I\]N-\(N-benzylpiperidin-4-yl\)-2-iodo benzamide, 2-\[125I\]BP: a potential sigma receptor marker for human prostate tumors - PubMed](https://pubmed.ncbi.nlm.nih.gov/3126333/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-iodo-N-propylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3126333/docs#an-in-depth-technical-guide-to-2-iodo-n-propylbenzamide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)